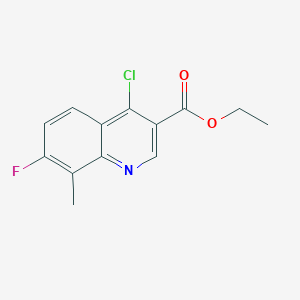

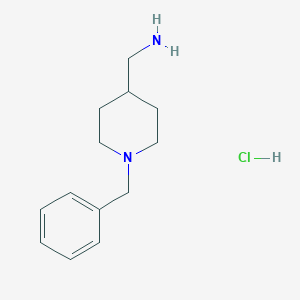

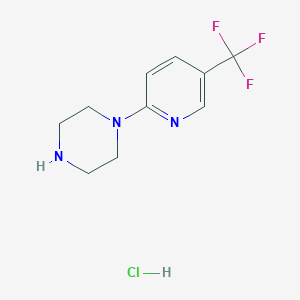

![molecular formula C9H13Cl2N3 B3096479 [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284226-43-2](/img/structure/B3096479.png)

[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Übersicht

Beschreibung

“[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride” is a unique chemical provided to early discovery researchers . It is a solid substance and is part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H . This indicates that the compound has a molecular weight of 234.13 and consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms . Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 234.13 . Its InChI code is1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H .

Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,2-a]pyridines

This compound plays a crucial role in the synthesis of imidazo[1,2-a]pyridines . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Medicinal Chemistry

Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They exhibit properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis .

Inhibitors and Blockers

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . For instance, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Fluorescence Sensors and Laser Dyes

Due to their properties, imidazo[1,2-a]pyridines have found broad application as fluorescence sensors and laser dyes .

Anticancer Activity

In recent studies, a novel series of imidazo[1,2-a]pyridine derivatives have been designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to be involved in various biological activities, suggesting that they may affect multiple pathways . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.

Eigenschaften

IUPAC Name |

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMYUAKXPZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

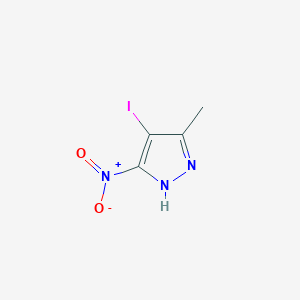

![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)

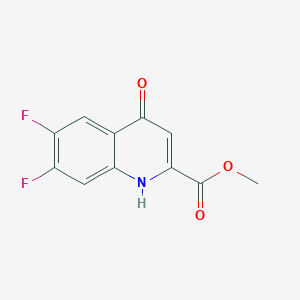

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

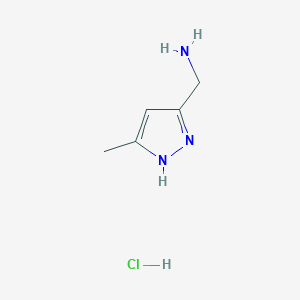

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)